5-Bromo-1-chloro-2,3-difluorobenzene physical properties
5-Bromo-1-chloro-2,3-difluorobenzene physical properties
An In-depth Technical Guide to the Physical Properties and Synthetic Context of 5-Bromo-1-chloro-2,3-difluorobenzene
This guide provides a comprehensive analysis of 5-Bromo-1-chloro-2,3-difluorobenzene, a halogenated aromatic compound of significant interest to professionals in chemical research and development. Recognizing the limited availability of direct experimental data for this specific molecule, this document synthesizes available computed data with field-proven experimental findings for its close structural isomers. This approach offers researchers a valuable, context-rich resource for anticipating the compound's behavior and developing robust handling and synthesis protocols.
Core Compound Identification and Significance
5-Bromo-1-chloro-2,3-difluorobenzene (CAS No. 1060813-07-1) is a polysubstituted benzene derivative.[1][2][3] Its structure, featuring four different halogen substituents, makes it a highly versatile building block in synthetic organic chemistry. The distinct reactivity of the bromo, chloro, and fluoro groups allows for regioselective functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[4]
The strategic placement of fluorine atoms is particularly relevant in drug development, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
Physicochemical Properties: A Data-Driven Perspective
Direct experimental data on the primary physical properties of 5-Bromo-1-chloro-2,3-difluorobenzene is not widely published. Therefore, we present a combination of computed data for the target compound and experimental data from a structurally similar isomer to provide a reliable frame of reference for laboratory work.
Properties of 5-Bromo-1-chloro-2,3-difluorobenzene
The following table summarizes the fundamental molecular and computationally predicted properties for the target compound. These values are derived from established chemical databases and predictive algorithms, serving as essential baseline information for researchers.
| Property | Value | Source |
| CAS Number | 1060813-07-1 | [2][3] |
| Molecular Formula | C₆H₂BrClF₂ | [1][2] |
| Molecular Weight | 227.43 g/mol | [1][2] |
| Exact Mass | 225.89965 Da | [1][2] |
| Boiling Point | 192.3 ± 35.0 °C (Predicted) | [1] |
| XLogP3 | 3.4 (Predicted) | [2] |
| Hydrogen Bond Donors | 0 (Computed) | [2] |
| Hydrogen Bond Acceptors | 0 (Computed) | [2] |
Comparative Analysis with a Structural Isomer
To provide insight into expected experimental values, the table below lists the properties of the isomer 2-Bromo-5-chloro-1,3-difluorobenzene. This data is crucial for estimating properties like boiling point and density, as isomers with similar substitution patterns often exhibit comparable physical characteristics.
| Property | Value (Isomer: 2-Bromo-5-chloro-1,3-difluorobenzene) | Source |
| CAS Number | 883546-16-5 | [5] |
| Appearance | Colorless to light yellow crystal or liquid | [6] |
| Melting Point | -33 °C | [6] |
| Boiling Point | 130 - 140 °C | [6] |
| Density | 1.76 g/cm³ | [6] |
| Solubility | Soluble in organic solvents (ether, methanol, dichloromethane) | [6] |
Predicted Spectroscopic Characteristics
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¹H NMR: The spectrum is expected to show two distinct multiplets in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the two protons on the benzene ring. The coupling patterns will be complex due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
¹⁹F NMR: Two signals are anticipated, one for each fluorine atom. These signals will likely appear as complex multiplets due to fluorine-fluorine (F-F) and proton-fluorine (H-F) coupling.
-
¹³C NMR: Six signals are expected for the aromatic carbons. Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants, a characteristic feature that aids in assignment.
-
Mass Spectrometry: The mass spectrum will display a distinctive isotopic pattern for the molecular ion due to the presence of both bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio). This unique signature is a powerful tool for confirming the compound's elemental composition.
Safety, Handling, and Laboratory Protocols
No specific Safety Data Sheet (SDS) for CAS 1060813-07-1 is publicly available. Therefore, a conservative approach to handling is mandated, adopting the hazard profile of its well-documented isomers, such as 2-Bromo-5-chloro-1,3-difluorobenzene.[5][7]
Known Hazards of Structural Isomers:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
Recommended Personal Protective Equipment (PPE)
A self-validating system of protection is critical when handling compounds with incomplete hazard data.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat and ensure no skin is exposed.
-
Respiratory Protection: Use only in a well-ventilated fume hood. If the risk of inhalation is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Safe Handling and Storage Workflow
The following workflow ensures a systematic and safe approach to managing this chemical in a laboratory setting.
Synthesis Methodology: An Analogous Approach
While a specific, published synthesis for 5-Bromo-1-chloro-2,3-difluorobenzene was not identified, the synthesis of structurally analogous compounds is well-documented in patent literature. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable and scalable pathway. The following protocol for the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene from a substituted aniline precursor illustrates the key chemical principles and experimental considerations that would be directly applicable.[8][9]
Representative Experimental Protocol: Sandmeyer Reaction
This two-stage process first involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a halogen using a copper(I) salt catalyst.
Stage 1: Diazotization of the Aniline Precursor
-
Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel is charged with the aniline precursor (e.g., 3,5-dichloro-4-fluoroaniline, 1 equivalent) and an aqueous solution of a strong acid (e.g., hydrobromic acid or sulfuric acid).[9]
-
Causality: The strong acid protonates the aniline, making it soluble and activating it for diazotization. Using HBr can also serve as the bromide source for the subsequent step.
-
-
Cooling: The mixture is cooled to 0-5 °C in an ice-salt bath.
-
Causality: Diazonium salts are thermally unstable and can decompose violently. Maintaining a low temperature is the most critical parameter for safety and yield.
-
-
Nitrite Addition: A solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in water is added dropwise, keeping the internal temperature below 5 °C.
-
Causality: Sodium nitrite is the diazotizing agent, converting the primary amine into the diazonium salt (Ar-N₂⁺). Slow addition is crucial to control the exothermic reaction and prevent localized heating.
-
-
Reaction Monitoring: The reaction is stirred at 0-5 °C for 30-60 minutes. The presence of excess nitrous acid can be checked with starch-iodide paper (turns blue).
Stage 2: Sandmeyer Halogen Displacement
-
Catalyst Preparation: In a separate reactor, a solution of cuprous bromide (CuBr, catalytic to stoichiometric amounts) is prepared in aqueous hydrobromic acid.[9]
-
Causality: The copper(I) salt is the catalyst that facilitates the single-electron transfer mechanism required to displace the dinitrogen gas and install the bromide.
-
-
Diazonium Salt Addition: The cold diazonium salt solution from Stage 1 is added slowly to the copper(I) bromide solution. The temperature is often allowed to rise but is carefully controlled. Vigorous nitrogen gas evolution is observed.
-
Causality: This is the core displacement step. The rate of addition must be controlled to manage the rate of N₂ evolution and any exotherm.
-
-
Workup: After the addition is complete, the reaction is stirred until gas evolution ceases. The mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with aqueous base (e.g., NaHCO₃) to remove excess acid, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final halogenated benzene.
Synthesis Workflow Diagram
References
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-
2-Bromo-5-chloro-1,3-difluorobenzene . ChemBK. [Link]
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5-Bromo-1-chloro-2,3-difluorobenzene . PubChem, National Center for Biotechnology Information. [Link]
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process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene . WIPO Patentscope. [Link]
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5-Bromo-2-chloro-1,3-difluorobenzene . PubChem, National Center for Biotechnology Information. [Link]
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1060813-07-1 . Hyyuan. [Link]
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2-Bromo-1-chloro-3,5-difluorobenzene . ChemBK. [Link]
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5-Bromo-1,2,3-trifluorobenzene . Magritek. [Link]
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Safety data sheet · Trade name: KS-L Mineralschaumkleber . Bacchi Spa. [Link]
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5-Bromo-1,3-dichloro-2-fluorobenzene . PubChem, National Center for Biotechnology Information. [Link]
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1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis . Inno Pharmchem. [Link]
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